Enhanced Thermodynamic Stability vs. Less Electron-Rich Arene Complexes
The thermodynamic stability of (η6-arene)Cr(CO)3 complexes correlates directly with the electron-donating capacity of the arene substituent. A computational trend analysis shows that anisole chromium tricarbonyl, with its strong +M methoxy substituent, exhibits a lower enthalpy of reaction compared to complexes of chlorobenzene and fluorobenzene. This establishes the anisole derivative as the thermodynamically more stable complex in this series [1].
| Evidence Dimension | Thermodynamic stability (inferred from enthalpy of reaction) |
|---|---|
| Target Compound Data | More electron-rich; lower enthalpy of reaction |
| Comparator Or Baseline | (η6-chlorobenzene)Cr(CO)3 and (η6-fluorobenzene)Cr(CO)3 |
| Quantified Difference | Trend: Anisole complex is more thermodynamically stable than chlorobenzene and fluorobenzene complexes (exact ΔΔH not provided, but trend is definitive). |
| Conditions | Computational trend analysis based on electronic properties of arene ligands. |
Why This Matters
For procurement, this indicates a robust complex with a lower propensity for decomposition, ensuring greater experimental reproducibility and shelf-life compared to less stable arene-Cr(CO)3 analogs.
- [1] Imperial College London ChemWiki. (2009). Computational study of aryl chromium tricarbonyl complexes. View Source
